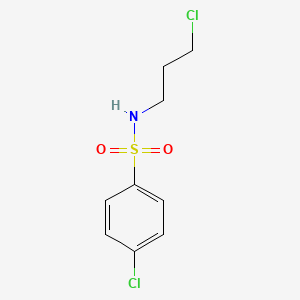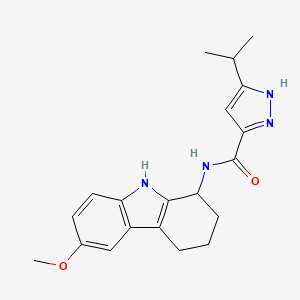
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, which includes a pyrazole ring, a carbazole moiety, and various functional groups, contributes to its diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Carbazole Moiety: The carbazole moiety can be introduced through a coupling reaction with the pyrazole intermediate. This step often requires the use of a palladium catalyst and a suitable ligand.
Functional Group Modifications: The isopropyl and methoxy groups are introduced through alkylation and methylation reactions, respectively. These reactions typically require the use of strong bases and appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isopropyl group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 5-ISOPROPYL-N-(6-HYDROXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 5-ISOPROPYL-N-(6-ETHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications and a valuable candidate for drug development.
Eigenschaften
Molekularformel |
C20H24N4O2 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-11(2)17-10-18(24-23-17)20(25)22-16-6-4-5-13-14-9-12(26-3)7-8-15(14)21-19(13)16/h7-11,16,21H,4-6H2,1-3H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
ISSDHPDMUJEKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NN1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


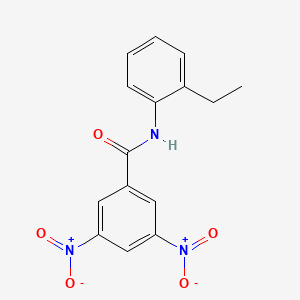

![(1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11023856.png)
![(1E)-4,4,6,8-tetramethyl-1-{2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11023863.png)
![2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B11023868.png)
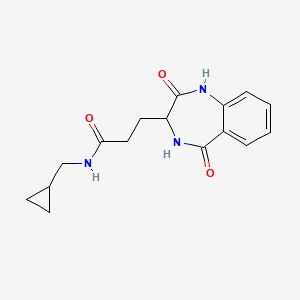
![2,2,4,6-tetramethyl-N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11023876.png)
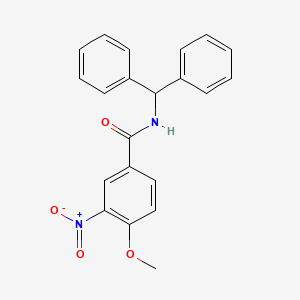
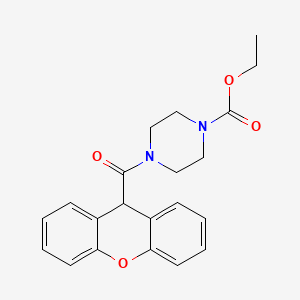
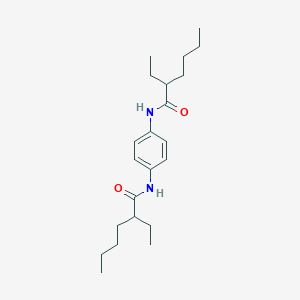
![ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11023916.png)
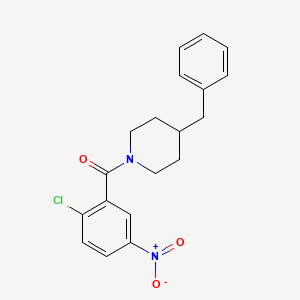
![2,6-Dimethyl-4-[(2,4,6-trimethylphenyl)sulfonyl]morpholine](/img/structure/B11023918.png)
